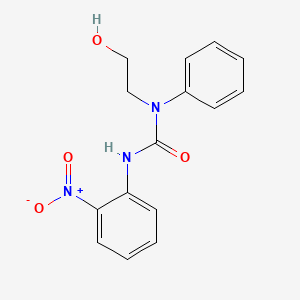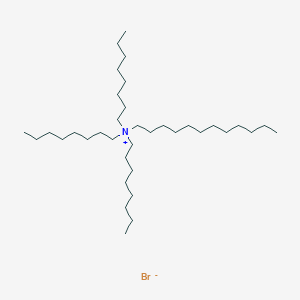
N,N,N-Trioctyldodecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trioctyldodecan-1-aminium bromide is a quaternary ammonium compound characterized by a long hydrophobic alkyl chain and a positively charged nitrogen atom. This compound is known for its surfactant properties, which make it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-Trioctyldodecan-1-aminium bromide can be synthesized through a quaternization reaction. This involves the reaction of dodecylamine with an alkyl halide, typically bromooctane, under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or chloroform, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated purification systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trioctyldodecan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion-exchange reactions and can act as a phase transfer catalyst in various organic reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide, cyanide, or thiolate ions. These reactions are typically carried out in polar solvents like water or alcohols.
Ion-Exchange Reactions: These reactions often involve the use of ion-exchange resins or other ionic compounds.
Phase Transfer Catalysis: The compound can facilitate the transfer of reactants between immiscible phases, such as organic and aqueous phases, under mild conditions.
Major Products
The major products of these reactions depend on the specific nucleophile or ion involved. For example, a substitution reaction with hydroxide ions would yield the corresponding alcohol, while a reaction with cyanide ions would produce the nitrile.
Scientific Research Applications
N,N,N-Trioctyldodecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and phase transfer catalyst in various organic synthesis reactions.
Biology: The compound is employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: It is investigated for its potential use in antimicrobial formulations and as a component in topical treatments.
Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of N,N,N-Trioctyldodecan-1-aminium bromide is primarily based on its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic surfaces, while the positively charged nitrogen atom interacts with negatively charged surfaces or molecules. This dual interaction allows the compound to reduce surface tension and facilitate the mixing of immiscible phases. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium bromide: Similar in structure but with shorter alkyl chains.
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with a different alkyl chain length.
Tetradonium bromide: A related compound with a different alkyl chain structure.
Uniqueness
N,N,N-Trioctyldodecan-1-aminium bromide is unique due to its specific alkyl chain length and structure, which confer distinct surfactant properties. Its ability to act as a phase transfer catalyst and its effectiveness in disrupting biological membranes make it particularly valuable in both industrial and research applications.
Properties
CAS No. |
61175-83-5 |
|---|---|
Molecular Formula |
C36H76BrN |
Molecular Weight |
602.9 g/mol |
IUPAC Name |
dodecyl(trioctyl)azanium;bromide |
InChI |
InChI=1S/C36H76N.BrH/c1-5-9-13-17-21-22-23-24-28-32-36-37(33-29-25-18-14-10-6-2,34-30-26-19-15-11-7-3)35-31-27-20-16-12-8-4;/h5-36H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
UJOXHELTHOBOMP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-6-methyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B14586669.png)
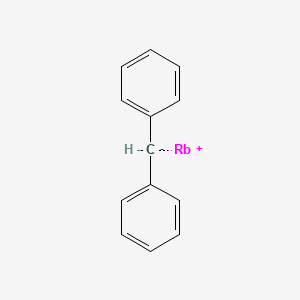
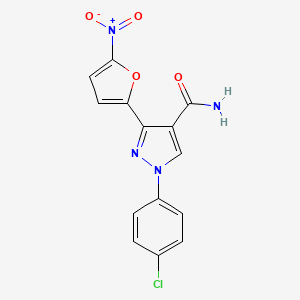
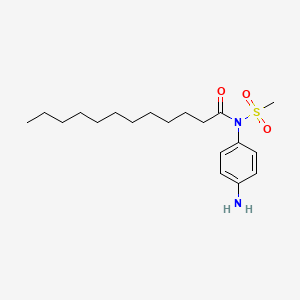

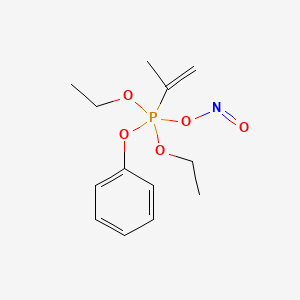
![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(furan-2-yl)methanimine](/img/structure/B14586700.png)
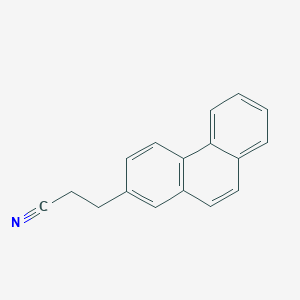
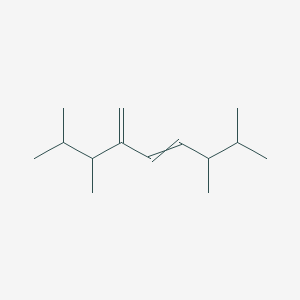
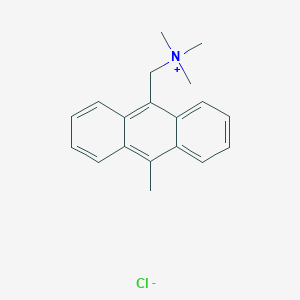
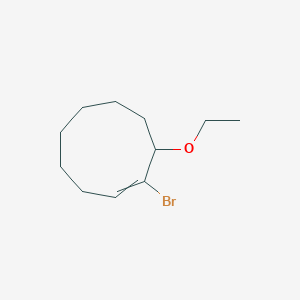
![2-Chloro-1-(piperidin-1-yl)-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14586730.png)
